tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate
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Overview
Description
tert-Butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate typically involves multiple steps. One common method starts with the reaction of tert-butyl carbamate with an appropriate chlorophenoxy derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
N-Boc-ethanolamine: Another compound with a tert-butyl carbamate group, used in similar synthetic applications.
Uniqueness
tert-Butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate is unique due to its combination of a chlorophenoxy group and a tert-butyl carbamate group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H18ClN3O3 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) |
InChI Key |
KYQBXDZGDMJGIR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\COC1=CC=CC=C1Cl)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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